molecular formula C15H17Cl3N4 B1519545 3-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride CAS No. 1223492-40-7

3-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride

Cat. No.: B1519545
CAS No.: 1223492-40-7
M. Wt: 359.7 g/mol
InChI Key: GCTRTLCDKJYIKH-UHFFFAOYSA-N
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Description

3-(1H-1,3-Benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride is a chemical compound with a complex structure that includes a benzene ring, a benzodiazole moiety, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,3-Benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride typically involves multiple steps, starting with the formation of the benzodiazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzodiazole intermediate is then reacted with benzene-1-carboximidamide to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted benzodiazoles or benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzodiazole core is particularly useful in the development of new pharmaceuticals and materials.

Biology: In biological research, 3-(1H-1,3-Benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride is used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a valuable tool in drug discovery.

Medicine: This compound has shown potential in medicinal applications, particularly in the treatment of various diseases. Its derivatives are being investigated for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-(1H-1,3-Benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzodiazole moiety is known to bind to specific sites on these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile

  • 4-[(1H-1,3-Benzodiazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride

  • 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid

Uniqueness: 3-(1H-1,3-Benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride stands out due to its specific structural features and reactivity

Properties

IUPAC Name

3-(benzimidazol-1-ylmethyl)benzenecarboximidamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4.3ClH/c16-15(17)12-5-3-4-11(8-12)9-19-10-18-13-6-1-2-7-14(13)19;;;/h1-8,10H,9H2,(H3,16,17);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTRTLCDKJYIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)C(=N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride
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3-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride
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